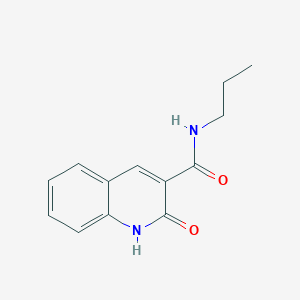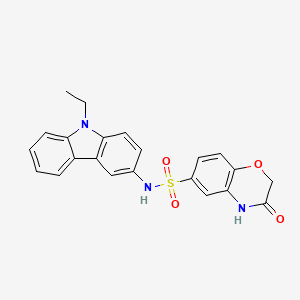
N-methyl-2-(9-oxoacridin-10-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(9-oxoacridin-10-yl)acetamide, also known as MAA, is a synthetic compound that has been widely used in scientific research. MAA belongs to the class of acridine derivatives and has been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of N-methyl-2-(9-oxoacridin-10-yl)acetamide is not fully understood. However, studies have shown that N-methyl-2-(9-oxoacridin-10-yl)acetamide can intercalate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Biochemical and physiological effects:
N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been shown to induce the release of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(9-oxoacridin-10-yl)acetamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been shown to have high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. However, N-methyl-2-(9-oxoacridin-10-yl)acetamide has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in some experiments. In addition, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to have some toxicity, which can affect the viability of cells in vitro.
Orientations Futures
There are several future directions for the research on N-methyl-2-(9-oxoacridin-10-yl)acetamide. One potential direction is the development of N-methyl-2-(9-oxoacridin-10-yl)acetamide-based fluorescent probes for the detection of biomolecules. Another direction is the investigation of the potential therapeutic applications of N-methyl-2-(9-oxoacridin-10-yl)acetamide for the treatment of Alzheimer's disease. Furthermore, the development of N-methyl-2-(9-oxoacridin-10-yl)acetamide analogs with improved solubility and selectivity could lead to the development of more effective anticancer agents. Finally, the investigation of the mechanism of action of N-methyl-2-(9-oxoacridin-10-yl)acetamide could provide insights into the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-methyl-2-(9-oxoacridin-10-yl)acetamide is a synthetic compound that has been widely used in scientific research. The compound has various biological activities, including anticancer, antiviral, and antimicrobial activities. N-methyl-2-(9-oxoacridin-10-yl)acetamide has been shown to intercalate into DNA and RNA, inhibit nucleic acid synthesis, and induce apoptosis in cancer cells. The compound has several advantages for lab experiments, including easy synthesis and high selectivity for cancer cells. However, N-methyl-2-(9-oxoacridin-10-yl)acetamide has some limitations, including low solubility in water and some toxicity. Future research on N-methyl-2-(9-oxoacridin-10-yl)acetamide could lead to the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-methyl-2-(9-oxoacridin-10-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 9-aminoacridine with methyl chloroacetate in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure N-methyl-2-(9-oxoacridin-10-yl)acetamide. This method has been widely used in the synthesis of N-methyl-2-(9-oxoacridin-10-yl)acetamide and has been shown to produce high yields of pure product.
Applications De Recherche Scientifique
N-methyl-2-(9-oxoacridin-10-yl)acetamide has been extensively used in scientific research due to its various biological activities. The compound has been shown to have anticancer, antiviral, and antimicrobial activities. N-methyl-2-(9-oxoacridin-10-yl)acetamide has also been used in the development of fluorescent probes for the detection of DNA and RNA. In addition, N-methyl-2-(9-oxoacridin-10-yl)acetamide has been used as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJUGWMCIGHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(9-oxoacridin-10-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)
![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)
